molecular formula C19H19N3O3S B2381988 5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1331363-48-4

5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2381988
CAS No.: 1331363-48-4
M. Wt: 369.44
InChI Key: GEJCFFJJJNWWDC-UHFFFAOYSA-N
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Description

5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzo[d]thiazole moiety, a piperidine ring, and a pyridinone group, making it a versatile molecule for various applications.

Properties

IUPAC Name

5-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbonyl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12-3-2-4-15-17(12)21-19(26-15)25-14-7-9-22(10-8-14)18(24)13-5-6-16(23)20-11-13/h2-6,11,14H,7-10H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJCFFJJJNWWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CNC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 4-methylbenzo[d]thiazole with appropriate reagents under controlled conditions.

    Attachment of the piperidine ring: The benzo[d]thiazole derivative is then reacted with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine.

    Formation of the pyridinone group: The final step involves the cyclization of the intermediate product with a suitable pyridine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating neurodegenerative disorders and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of monoamine oxidase or modulation of neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzo[d]thiazole derivatives: Known for their enzyme inhibitory properties.

    Piperidine derivatives: Widely studied for their pharmacological activities.

    Pyridinone derivatives: Investigated for their potential in medicinal chemistry.

Uniqueness

What sets 5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

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